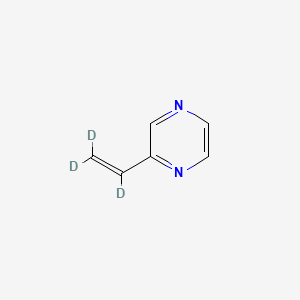

2-Ethenylpyrazine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C6H6N2 |

|---|---|

Poids moléculaire |

109.14 g/mol |

Nom IUPAC |

2-(1,2,2-trideuterioethenyl)pyrazine |

InChI |

InChI=1S/C6H6N2/c1-2-6-5-7-3-4-8-6/h2-5H,1H2/i1D2,2D |

Clé InChI |

KANZWHBYRHQMKZ-FUDHJZNOSA-N |

SMILES isomérique |

[2H]C(=C([2H])C1=NC=CN=C1)[2H] |

SMILES canonique |

C=CC1=NC=CN=C1 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethenylpyrazine-d3: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential metabolic pathways of 2-Ethenylpyrazine-d3. Given the limited availability of experimental data for the deuterated form, this document leverages information on its non-deuterated analogue, 2-Ethenylpyrazine (also known as 2-Vinylpyrazine), to provide a thorough understanding of this compound.

Chemical Properties and Structure

This compound is a deuterated isotopologue of 2-Ethenylpyrazine. The deuterium labeling provides a valuable tool for researchers in various fields, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Structural Information

The foundational structure of this compound consists of a pyrazine ring substituted with a vinyl group at the 2-position. The "-d3" designation indicates that three hydrogen atoms on the vinyl group have been replaced by deuterium atoms.

Physicochemical Data

Quantitative data for 2-Ethenylpyrazine and estimated values for this compound are summarized in the table below. It is important to note that the properties for the deuterated compound are largely extrapolated from its non-deuterated counterpart, with the molecular weight being a calculated value.

| Property | 2-Ethenylpyrazine | This compound | Source |

| Molecular Formula | C₆H₆N₂ | C₆H₃D₃N₂ | |

| Molecular Weight | 106.13 g/mol | 109.15 g/mol (calculated) | |

| Appearance | Liquid | Liquid (predicted) | |

| Density | 1.041 g/mL at 25 °C | ~1.05 g/mL (estimated) | |

| Refractive Index | n20/D 1.560 | Not Available | |

| Flash Point | 60 °C (140 °F) | Not Available | |

| Storage Temperature | 2-8°C | 2-8°C (recommended) |

Experimental Protocols

General Synthesis of Deuterated Alkylpyrazines

A common approach involves the nucleophilic addition of a deuterated alkyl Grignard reagent to a suitable pyrazine precursor. For this compound, a plausible synthetic route would involve the reaction of a deuterated vinyl Grignard reagent with a 2-halopyrazine.

Materials:

-

2-Chloropyrazine

-

Magnesium turnings

-

Trideuteriovinyl bromide (or a suitable precursor for the Grignard reagent)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings and a crystal of iodine are placed. A solution of trideuteriovinyl bromide in anhydrous ether/THF is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed, forming the deuterated vinylmagnesium bromide.

-

Coupling Reaction: The flask containing the Grignard reagent is cooled in a dry ice/acetone bath. A solution of 2-chloropyrazine in anhydrous ether/THF is then added dropwise to the cooled Grignard reagent.

-

Quenching and Extraction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by distillation to yield this compound.

Biological Activity and Metabolic Pathways

Specific studies on the biological activity or involvement in signaling pathways of 2-Ethenylpyrazine or its deuterated form are not extensively documented in scientific literature. However, the metabolism of pyrazine derivatives has been investigated in animal models, providing insights into the likely metabolic fate of 2-Ethenylpyrazine.

Studies on alkyl-substituted pyrazines in rats have shown that these compounds are primarily metabolized through oxidation of the alkyl side chains to form the corresponding carboxylic acids. These acidic metabolites are then excreted in the urine, either as the free acid or as glycine conjugates. Based on these findings, a plausible metabolic pathway for 2-Ethenylpyrazine would involve the oxidation of the ethenyl group.

The initial step would likely be the oxidation of the vinyl group to an epoxide, followed by hydrolysis to a diol, and subsequent oxidation to a carboxylic acid. This pyrazine-2-carboxylic acid could then be further metabolized or excreted.

Disclaimer: The information provided in this guide is intended for research and scientific purposes only. The experimental protocols are generalized and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

The Role of 2-Ethenylpyrazine-d3 in Modern Analytical Research: A Technical Guide

Introduction

In the landscape of analytical chemistry, particularly within flavor, fragrance, and metabolic research, the demand for precise and accurate quantification of volatile and semi-volatile compounds is paramount. 2-Ethenylpyrazine-d3, a deuterated isotopologue of 2-ethenylpyrazine, serves as a critical tool for researchers in these fields. Its primary application is as an internal standard in stable isotope dilution assays (SIDA), a powerful technique for quantification using mass spectrometry. This technical guide provides an in-depth overview of the use of this compound in research, tailored for professionals in drug development, and food and aroma science.

The Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis is a highly accurate method for quantifying analytes in complex matrices. The technique relies on the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, this compound) to the sample at the beginning of the analytical workflow. This labeled compound, or internal standard, is chemically identical to the native analyte but has a different mass due to the presence of heavy isotopes (deuterium).

The key advantages of using a deuterated internal standard like this compound include its ability to compensate for analyte loss during sample preparation and for matrix effects during instrumental analysis. Because the deuterated standard behaves identically to the native analyte throughout extraction, derivatization, and chromatographic separation, the ratio of the native analyte to the internal standard remains constant. This allows for highly accurate quantification even with incomplete recovery or signal suppression/enhancement.

An In-depth Technical Guide to the Synthesis and Purification of 2-Ethenylpyrazine-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and reproducible method for the synthesis and purification of 2-ethenylpyrazine-d3. The described methodology is based on the well-established Wittig reaction, a cornerstone of modern organic synthesis for alkene formation. This document offers detailed experimental protocols, data presentation in a structured format, and visualizations to facilitate a thorough understanding of the synthetic and purification workflows.

Synthetic Strategy: The Wittig Reaction

The synthesis of this compound is achieved through a Wittig reaction between pyrazine-2-carbaldehyde and a deuterated Wittig reagent, methylenetriphenylphosphorane-d2, generated in situ from methyltriphenylphosphonium-d3 iodide. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide, which facilitates the conversion of the carbonyl group to an alkene.

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway for this compound via the Wittig reaction.

Experimental Protocols

Synthesis of Methyltriphenylphosphonium-d3 Iodide

This protocol outlines the preparation of the deuterated Wittig salt, a crucial precursor for the synthesis.

Materials:

-

Triphenylphosphine (recrystallized from ethanol and dried)

-

Methyl-d3 iodide (CD₃I)

-

Anhydrous benzene or dichloromethane

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve triphenylphosphine (1.0 eq) in anhydrous benzene or dichloromethane.

-

To the stirred solution, add methyl-d3 iodide (1.05-1.10 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. A white precipitate will form.

-

Collect the precipitate by vacuum filtration, wash with a small amount of cold anhydrous benzene or diethyl ether, and dry under vacuum to yield methyltriphenylphosphonium-d3 iodide as a white solid.[1][2]

Expected Data:

| Parameter | Value |

| Yield | 90-97% |

| Appearance | White crystalline solid |

| Melting Point | Approx. 185-187 °C |

Synthesis of this compound

This section details the Wittig reaction to form the target molecule.

Materials:

-

Methyltriphenylphosphonium-d3 iodide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Pyrazine-2-carbaldehyde

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and under an inert atmosphere, suspend methyltriphenylphosphonium-d3 iodide (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise to the suspension. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Cool the ylide solution back to 0 °C and add a solution of pyrazine-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Typical Reaction Parameters:

| Parameter | Value |

| Reactant Molar Ratio (Wittig Salt:Base:Aldehyde) | 1.1 : 1.05 : 1.0 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

Purification Protocol

Purification of the crude this compound is critical to remove the triphenylphosphine oxide byproduct and any unreacted starting materials. Flash column chromatography is the recommended method.

Flash Column Chromatography

References

Commercial Availability and Technical Guide for 2-Ethenylpyrazine-d3 in Analytical Applications

For researchers, scientists, and professionals in drug development requiring stable isotope-labeled standards, 2-Ethenylpyrazine-d3 serves as a critical internal standard for mass spectrometry-based quantitative analyses. This guide provides an in-depth overview of its commercial availability, typical analytical specifications, and key experimental protocols for its use.

Commercial Sourcing:

This compound is available from specialized chemical suppliers. One listed commercial source is Shanghai Saikerui Biotechnology Co., Ltd., as cataloged on ChemicalBook[1]. While detailed certificates of analysis for this specific compound are not always publicly accessible, the following sections outline the expected technical specifications and quality control procedures based on industry standards for deuterated analytical compounds.

Data Presentation: Expected Analytical Specifications

Quantitative data for a high-purity analytical standard like this compound would typically be presented as follows. The values provided are representative of high-quality deuterated standards used for analytical purposes.

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Name | 2-Ethenyl-d3-pyrazine |

| Synonyms | 2-Vinylpyrazine-d3 |

| Molecular Formula | C₆H₃D₃N₂ |

| Molecular Weight | 109.14 g/mol |

| CAS Number | Not available |

| Appearance | Colorless to light yellow liquid or solid |

| Storage | 2-8°C, protected from light |

Table 2: Representative Quality Control Specifications

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | HPLC/GC |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry, NMR |

| Isotopic Purity (d3) | ≥98.5% | Mass Spectrometry |

| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |

Experimental Protocols

The utility of this compound as an internal standard is predicated on its high chemical and isotopic purity. The following are detailed methodologies for the verification of these parameters and its application in quantitative analysis.

Protocol 1: Determination of Chemical Purity by Gas Chromatography (GC)

-

Objective: To determine the chemical purity of this compound by separating it from any non-labeled or other impurities.

-

Instrumentation: Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Method:

-

Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or methanol).

-

Set the GC oven temperature program: initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.

-

Set the injector and detector temperatures to 250°C.

-

Inject 1 µL of the sample.

-

The purity is calculated based on the area percent of the principal peak relative to all other peaks detected by the FID.

-

Protocol 2: Assessment of Isotopic Enrichment by Mass Spectrometry (MS)

-

Objective: To confirm the isotopic enrichment and distribution (d0, d1, d2, d3) of the labeled compound.

-

Instrumentation: High-resolution mass spectrometer (HRMS) coupled with either GC or liquid chromatography (LC) for sample introduction[2][3][4].

-

Method:

-

Prepare a dilute solution (e.g., 1-10 µg/mL) of the standard in a compatible solvent.

-

Infuse the sample directly or via chromatography into the mass spectrometer.

-

Acquire a full scan mass spectrum in a suitable ionization mode (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS).

-

Determine the relative intensities of the ion corresponding to the unlabeled compound (d0) and the deuterated isotopologues (d1, d2, d3).

-

The isotopic enrichment is calculated as the percentage of the d3 isotopologue relative to all other isotopologues. A general method for this calculation involves comparing the measured isotope distribution with theoretically calculated distributions at various enrichment levels[5].

-

Protocol 3: Application in Stable Isotope Dilution Analysis (SIDA)

-

Objective: To accurately quantify the unlabeled 2-Ethenylpyrazine in a complex matrix (e.g., food, environmental sample).

-

Workflow:

-

Sample Preparation: Homogenize the sample matrix.

-

Spiking: Add a known amount of the this compound internal standard to the sample. Allow the standard to equilibrate with the analyte in the matrix.

-

Extraction: Perform an appropriate extraction of the analyte and internal standard from the matrix (e.g., liquid-liquid extraction, solid-phase extraction).

-

Analysis: Analyze the extract by GC-MS or LC-MS. Monitor for the characteristic ions of both the unlabeled analyte and the deuterated internal standard.

-

Quantification: Calculate the concentration of the analyte based on the response ratio of the analyte to the internal standard and a pre-established calibration curve.

-

Mandatory Visualizations

References

- 1. 2-Ethenyl-d3-pyrazine [chemicalbook.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Isotopic Purity and Labeling Efficiency of 2-Ethenylpyrazine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity and labeling efficiency of deuterated compounds, with a specific focus on 2-Ethenylpyrazine-d3. The principles and protocols outlined herein are widely applicable to the characterization of various isotopically labeled molecules crucial for research and drug development.

Core Concepts: Isotopic Purity and Labeling Efficiency

Isotopic Purity refers to the percentage of a compound that contains the desired isotope(s) at the specified position(s). In the case of this compound, this would be the percentage of molecules where three hydrogen atoms on the ethenyl group have been replaced by deuterium.

Labeling Efficiency is a measure of the extent to which the intended isotopic labeling has been achieved during the synthesis. It is often expressed as the percentage of the deuterated species relative to all isotopic variants of the compound.

Accurate determination of these parameters is critical for applications such as internal standards in quantitative mass spectrometry, metabolic tracers, and in pharmacokinetic studies to ensure data integrity and reproducibility.

Quantitative Data Summary

While specific batch data for this compound is not publicly available, the following table represents a typical format for presenting such analytical results. The data presented here is hypothetical but realistic for a high-quality deuterated standard.

| Parameter | Method | Result |

| Isotopic Purity (d3) | GC-MS | 99.5% |

| Chemical Purity | GC-FID | >99% |

| Deuterium Incorporation | ¹H NMR | >99% |

| Isotopic Distribution | Mass Spectrometry | d0: 0.1%, d1: 0.2%, d2: 0.2%, d3: 99.5% |

Experimental Protocols

The determination of isotopic purity and labeling efficiency for this compound typically involves a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity and Distribution

GC-MS is a powerful technique for separating the deuterated compound from its non-deuterated and partially deuterated counterparts and for determining their relative abundances.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL.

-

Perform serial dilutions to a final concentration of approximately 1 µg/mL.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode (m/z 40-300) to identify the molecular ion and fragmentation patterns. Subsequently, use Selected Ion Monitoring (SIM) for accurate quantification of the different isotopic species (e.g., monitoring the molecular ions for d0, d1, d2, and d3).

3. Data Analysis:

-

Integrate the chromatographic peaks corresponding to each isotopic species in the SIM chromatograms.

-

Calculate the isotopic purity by expressing the peak area of the d3 species as a percentage of the sum of the peak areas of all isotopic species (d0 to d3).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation

¹H NMR spectroscopy is used to confirm the position of deuterium labeling and to estimate the degree of deuterium incorporation by observing the disappearance of proton signals at the labeling sites.

1. Sample Preparation:

-

Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a deuterated solvent that does not have signals in the region of interest (e.g., Chloroform-d, CDCl₃).

-

Add a known amount of an internal standard with a distinct, sharp signal (e.g., tetramethylsilane, TMS) for chemical shift referencing.

2. NMR Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

-

Probe: 5 mm broadband observe (BBO) probe.

-

Experiment: Standard ¹H NMR spectrum acquisition.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 5 seconds to ensure full relaxation of protons for accurate integration.

3. Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the signals corresponding to the remaining protons on the ethenyl group.

-

Compare the integration of the ethenyl proton signals to the integration of a signal from a non-deuterated part of the molecule (if applicable) or to the signal of the non-deuterated analog run under the same conditions. The reduction in the integral value of the ethenyl protons directly corresponds to the percentage of deuterium incorporation.

Visualizations

The following diagrams illustrate the generalized workflows for the synthesis and analysis of deuterated compounds like this compound.

Caption: Generalized synthetic workflow for a deuterated compound.

Caption: Analytical workflow for purity and labeling efficiency determination.

The Anomaly of 2-Ethenylpyrazine-d3: A Guide to Deuterated Pyrazines as Internal Standards in Isotope Dilution Analysis

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific information regarding "2-Ethenylpyrazine-d3" as a commercially available or widely documented deuterated internal standard. This suggests that it is not a commonly utilized compound for quantitative analytical studies. However, the principles of its potential application are well-established within the broader context of stable isotope dilution analysis (SIDA), a powerful technique for accurate quantification in complex matrices. This technical guide will, therefore, focus on the established use of other deuterated pyrazines as internal standards, providing a framework for the hypothetical application of this compound.

Stable isotope dilution analysis is a gold-standard method in analytical chemistry for achieving high accuracy and precision in quantitative measurements.[1][2][3] This technique involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical workflow. The labeled standard, in this theoretical case this compound, is chemically identical to the analyte of interest (2-ethenylpyrazine) but has a different mass due to the incorporation of deuterium atoms. This mass difference allows for their distinct detection by mass spectrometry.

The key advantage of SIDA is that the internal standard experiences the same sample preparation inefficiencies, matrix effects, and instrument variability as the native analyte. By measuring the ratio of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant throughout the analytical process.

Synthesis of Deuterated Pyrazines: A General Approach

While a specific synthesis for this compound is not documented in the provided search results, the synthesis of other deuterated pyrazines, such as 2,3-d3,5-trimethylpyrazine, has been described.[4] A plausible synthetic route for this compound would likely involve the use of deuterated starting materials. For instance, a common route to pyrazines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. To introduce deuterium atoms onto the ethenyl group, a deuterated precursor for this side chain would be required.

Experimental Protocol: Quantification of Pyrazines using a Deuterated Internal Standard

The following protocol outlines a general workflow for the quantification of a pyrazine analyte in a given matrix using a deuterated internal standard, based on methodologies for similar compounds.[1]

1. Sample Preparation:

-

A known amount of the deuterated internal standard (e.g., this compound) is spiked into the sample.

-

The sample is then subjected to an extraction procedure to isolate the analyte and internal standard from the matrix. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or headspace solid-phase microextraction (HS-SPME).

-

The extract is concentrated and may be derivatized if necessary to improve chromatographic performance or mass spectrometric sensitivity.

2. Chromatographic Separation:

-

The extract is injected into a gas chromatograph (GC) or liquid chromatograph (LC) to separate the analyte and internal standard from other matrix components.

-

The choice of column and chromatographic conditions (e.g., temperature program for GC, mobile phase gradient for LC) is optimized to achieve good resolution and peak shape for the target compounds.

3. Mass Spectrometric Detection:

-

The eluent from the chromatograph is introduced into a mass spectrometer (MS).

-

The MS is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to selectively detect the molecular ions or specific fragment ions of the native analyte and the deuterated internal standard.

-

For 2-ethenylpyrazine (C6H6N2, molecular weight ~106.13 g/mol ) and its d3-analogue, the instrument would be set to monitor the mass-to-charge ratios (m/z) corresponding to each species.

4. Data Analysis and Quantification:

-

The peak areas of the native analyte and the deuterated internal standard are measured from the chromatogram.

-

A calibration curve is constructed by analyzing a series of standards containing a fixed amount of the internal standard and varying concentrations of the native analyte.

-

The concentration of the analyte in the sample is determined by comparing the analyte/internal standard peak area ratio in the sample to the calibration curve.

Quantitative Applications of Deuterated Pyrazine Internal Standards

While data for this compound is unavailable, the following table summarizes the application of other deuterated pyrazines as internal standards in quantitative analysis, demonstrating the utility of this approach.

| Analyte | Deuterated Internal Standard | Matrix | Analytical Method | Reference |

| 2-Methoxy-3-isobutylpyrazine (MIBP) | 2-Methoxy-3-isobutylpyrazine-d2 | Red Wine and Grapes | Stable Isotope Dilution Assay (GC-MS) | |

| 2,3,5-Trimethylpyrazine | 2,3-d3,5-Trimethylpyrazine | Human Urine | Stable Isotope Dilution Analysis (UHPLC-MS/MS) | |

| Methoxypyrazines | Deuterated analogues | Wine | Gas Chromatography-Mass Spectrometry (GC-MS) |

Workflow for Stable Isotope Dilution Analysis

The following diagram illustrates the general workflow of a quantitative analysis using a deuterated internal standard.

Figure 1. General workflow for quantitative analysis using a deuterated internal standard.

References

- 1. Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]

The Pivotal Role of 2-Ethenylpyrazine in Food and Beverage Aroma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethenylpyrazine, a volatile heterocyclic organic compound, is a significant contributor to the desirable nutty, green, and roasted aromas of a wide variety of thermally processed foods and beverages. Formed primarily through the Maillard reaction during cooking, its presence is a key indicator of flavor development in products such as coffee, roasted nuts, and baked goods. This technical guide provides an in-depth analysis of the sensory properties, formation pathways, and analytical methodologies for 2-ethenylpyrazine. Quantitative data on its occurrence and detailed experimental protocols for its analysis are presented to support further research and application in food science and flavor chemistry.

Introduction

The complex and alluring aromas of cooked foods are largely a result of the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. Among the myriad of flavor compounds generated, pyrazines are a critical class of nitrogen-containing heterocyclic compounds responsible for the characteristic roasted, toasted, and nutty notes. 2-Ethenylpyrazine (also known as 2-vinylpyrazine) is a key member of this family, imparting distinct nutty, green, and burnt flavor notes.[1] Its presence and concentration are crucial in defining the sensory profile of many cherished food products, including coffee, beef, filberts, and peanuts.[1] Understanding the formation and sensory impact of 2-ethenylpyrazine is paramount for food scientists and flavor chemists aiming to optimize and control the flavor profiles of processed foods.

Sensory Properties and Occurrence

2-Ethenylpyrazine is characterized by a potent nutty aroma, with additional green and burnt undertones.[1] While the specific odor threshold for 2-ethenylpyrazine in water is not widely reported in readily available literature, the thresholds for other pyrazines span a wide range, indicating their significant impact on aroma even at low concentrations. For context, the odor thresholds of several other pyrazines are provided in Table 1.

Table 1: Odor Thresholds of Selected Pyrazines in Water

| Pyrazine Compound | Odor Threshold in Water (ppb) | Sensory Descriptors |

| 2-Methylpyrazine | 60,000 | Green, nutty, cocoa, musty |

| 2-Ethylpyrazine | 6,000 | Musty, nutty, buttery, peanut |

| 2,3-Dimethylpyrazine | 2,500 | Green, nutty, potato, cocoa |

| 2,5-Dimethylpyrazine | 800 | Chocolate, roasted nuts, earthy |

| 2,6-Dimethylpyrazine | 200 | Chocolate, roasted nuts, fried potato |

| 2-Ethyl-5-methylpyrazine | 100 | Nutty, roasted, grassy |

| 2-Ethyl-3,5-dimethylpyrazine | 1 | Cocoa, chocolate, nutty (burnt almond) |

Source: Data compiled from various sources.[2]

The occurrence of 2-ethenylpyrazine is intrinsically linked to the thermal processing of food. It has been identified as a volatile component in a range of products, as detailed in Table 2.

Table 2: Occurrence of 2-Ethenylpyrazine in Various Foods and Beverages

| Food/Beverage | Processing Method |

| Coffee | Roasting |

| Roasted Peanuts | Roasting |

| Roasted Filberts (Hazelnuts) | Roasting |

| Cooked Beef | Grilling, Roasting |

| Baked Bread | Baking |

Note: Specific quantitative data for 2-ethenylpyrazine across a wide range of foods is limited in publicly available literature. The table indicates its presence based on qualitative analyses.

Formation Pathway: The Maillard Reaction

The primary route to the formation of 2-ethenylpyrazine in food is the Maillard reaction. This complex cascade of reactions is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid. While the general mechanism for pyrazine formation is well-established, the specific pathway leading to the ethenyl (vinyl) substituent is more nuanced.

Recent studies suggest that 2-ethenylpyrazine is formed through the condensation of an existing alkylpyrazine (such as methylpyrazine) with formaldehyde, both of which are products of the Maillard reaction. The formaldehyde is thought to be generated from the degradation of sugars or amino acids like glycine.

The proposed formation pathway can be visualized as follows:

Caption: Proposed Maillard reaction pathway for the formation of 2-Ethenylpyrazine.

Analytical Methodologies

The analysis of volatile compounds like 2-ethenylpyrazine in complex food matrices requires sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used method for the identification and quantification of pyrazines.[3]

Sample Preparation and Extraction

Effective extraction of 2-ethenylpyrazine from the food matrix is a critical first step. Several techniques are employed, with the choice depending on the nature of the sample and the desired sensitivity.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, simple, and sensitive technique widely used for the analysis of food volatiles. A fused silica fiber coated with a stationary phase is exposed to the headspace above the food sample, where volatile compounds are adsorbed. The fiber is then desorbed in the hot injector of the GC.

-

Stir Bar Sorptive Extraction (SBSE): This technique offers a larger volume of stationary phase compared to SPME, leading to higher recovery of analytes. A magnetic stir bar coated with polydimethylsiloxane (PDMS) is used to extract the compounds from a liquid sample.

-

Liquid-Liquid Extraction (LLE): A traditional method involving the partitioning of the analyte between the food matrix (often in a liquid state) and an immiscible organic solvent.

The following diagram illustrates a general workflow for the analysis of 2-ethenylpyrazine in a food sample using HS-SPME-GC-MS.

Caption: General experimental workflow for 2-Ethenylpyrazine analysis.

Key Experimental Protocol: HS-SPME-GC-MS Analysis of 2-Ethenylpyrazine in Roasted Coffee

This protocol provides a detailed methodology for the extraction and quantification of 2-ethenylpyrazine in roasted coffee beans.

1. Sample Preparation:

-

Cryogenically grind roasted coffee beans to a fine powder.

-

Accurately weigh 2.0 g of the ground coffee into a 20 mL headspace vial.

-

Add an internal standard solution (e.g., 2-methyl-3-heptylpyrazine in methanol) for quantification.

-

Seal the vial with a PTFE/silicone septum.

2. HS-SPME Parameters:

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 μm.

-

Incubation/Equilibration: 60°C for 20 minutes with agitation.

-

Extraction: Expose the fiber to the headspace at 60°C for 30 minutes.

3. GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Injector: Splitless mode, 250°C.

-

Desorption Time: 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: DB-WAX or HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 5°C/min.

-

Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

4. Data Analysis:

-

Identification: Compare the mass spectrum and retention time of the analyte with those of an authentic 2-ethenylpyrazine standard.

-

Quantification: Calculate the concentration of 2-ethenylpyrazine based on the peak area ratio of the analyte to the internal standard and a calibration curve prepared with standard solutions.

Conclusion

2-Ethenylpyrazine is a vital aroma compound that significantly shapes the sensory experience of many thermally processed foods and beverages. Its formation via the Maillard reaction is a complex process that is influenced by various factors including the types of precursors and processing conditions. The analytical methodologies outlined in this guide, particularly HS-SPME-GC-MS, provide robust and sensitive means for its identification and quantification. Further research is warranted to fully elucidate the specific precursors and reaction kinetics leading to 2-ethenylpyrazine formation and to establish a comprehensive database of its quantitative occurrence and precise sensory thresholds in a wider range of food products. Such knowledge will empower food scientists to better control and optimize flavor development, leading to enhanced product quality and consumer satisfaction.

References

The Genesis of a Roasty Aroma: A Technical Guide to 2-Ethenylpyrazine in Roasted Coffee

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of 2-Ethenylpyrazine, a significant contributor to the characteristic roasty and nutty aroma of coffee. This document provides a comprehensive overview of its formation during the coffee roasting process, analytical methodologies for its quantification, and factors influencing its concentration.

Introduction

2-Ethenylpyrazine, also known as 2-vinylpyrazine, is a heterocyclic aromatic compound that belongs to the pyrazine family. These compounds are renowned for their potent sensory properties, often associated with roasted, toasted, and nutty flavors. In roasted coffee, 2-Ethenylpyrazine is one of the many volatile organic compounds that constitute its complex aroma profile. Its presence and concentration are influenced by a multitude of factors, including the coffee bean species (e.g., Coffea arabica and Coffea canephora var. robusta), geographical origin, and, most critically, the roasting conditions. Understanding the formation and quantification of this compound is essential for quality control in the coffee industry and for researchers studying flavor chemistry and its potential physiological effects.

Formation Pathway of 2-Ethenylpyrazine

The primary mechanism for the formation of 2-Ethenylpyrazine in roasted coffee is the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occurs at elevated temperatures. The formation of the vinyl group is a subsequent modification of an initially formed alkylpyrazine.

The key steps in the formation of 2-Ethenylpyrazine are:

-

Maillard Reaction Initiation: The process begins with the condensation of a reducing sugar (e.g., glucose) and an amino acid (e.g., lysine, glycine) to form a Schiff base, which then rearranges to an Amadori product.

-

Formation of α-Dicarbonyl and α-Amino Ketone Intermediates: The Amadori product undergoes further degradation to form reactive α-dicarbonyl compounds (e.g., glyoxal, methylglyoxal) and α-amino ketones through the Strecker degradation pathway.[1][2]

-

Pyrazine Ring Formation: Two molecules of an α-amino ketone condense to form a dihydropyrazine intermediate, which is then oxidized to a stable alkylpyrazine, such as 2-methylpyrazine.[2]

-

Vinyl Group Formation: The final step involves the condensation of an alkylpyrazine (e.g., 2-methylpyrazine) with formaldehyde.[1][3] Formaldehyde is also a product of the Maillard reaction. This condensation reaction, followed by the elimination of a water molecule, results in the formation of the ethenyl (vinyl) group attached to the pyrazine ring.

References

The Genesis of Flavor: A Technical Guide to Pyrazine Formation in the Maillard Reaction

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds. Among the myriad of flavor compounds generated, pyrazines are of paramount importance, imparting characteristic roasted, toasted, and nutty aromas to a vast array of thermally processed foods and contributing to the sensory profile of certain pharmaceutical formulations. This technical guide provides an in-depth exploration of the core formation pathways of pyrazines, supported by quantitative data, detailed experimental protocols, and visual representations of the key chemical transformations.

Core Formation Pathways of Pyrazines

The formation of pyrazines during the Maillard reaction is a multifaceted process, primarily revolving around the generation of α-aminocarbonyl intermediates. The most widely accepted mechanism is the Strecker degradation of amino acids, which occurs in the presence of α-dicarbonyl compounds formed from sugar degradation. However, alternative pathways, including those involving deamination, also contribute to the pyrazine pool.

The Strecker Degradation Pathway

The Strecker degradation is a critical reaction sequence that converts α-amino acids into Strecker aldehydes, which possess characteristic aromas, and α-aminoketones, the key precursors for pyrazine synthesis. The process is initiated by the reaction of an α-dicarbonyl compound with an amino acid. The subsequent condensation of two α-aminoketone molecules leads to the formation of a dihydropyrazine intermediate, which is then oxidized to a stable pyrazine. The specific substituents on the resulting pyrazine ring are determined by the side chains of the precursor amino acids and the structure of the dicarbonyl compounds.

Alternative Formation Pathways

While Strecker degradation is a major route, pyrazines can also be formed through other mechanisms. One notable alternative involves the deamination of α-amino acids, which can also lead to the formation of Strecker aldehydes.[1] In this pathway, the ammonia released after decarbonylation of an α-amino acid can react with acyloins (sugar degradation products) to generate pyrazines. This indicates that the presence of both pyrazines and Strecker aldehydes in a reaction mixture does not exclusively point to the occurrence of Strecker degradation.

Quantitative Analysis of Pyrazine Formation

The yield and type of pyrazines formed are highly dependent on the reaction conditions and the specific precursors involved. Different amino acids and the presence of peptides can significantly influence the pyrazine profile.

Influence of Amino Acid Type

The structure of the amino acid side chain plays a crucial role in determining the substitution pattern of the resulting pyrazines. For instance, studies have shown that lysine-containing systems produce significantly more total pyrazines compared to other amino acids like glutamic acid, glutamine, and alanine.

| Amino Acid Precursor | Key Pyrazines Formed | Relative Abundance | Reference |

| L-Serine | Pyrazine, Methylpyrazine, Ethylpyrazine | - | |

| L-Threonine | 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, Trimethylpyrazine | - | |

| Lysine | 2,6-Dimethylpyrazine, 2-Ethyl-5-methylpyrazine | High | |

| Glutamic Acid | Methylpyrazine, Ethylpyrazine | Lower than Lysine |

Impact of Peptides

Recent research has highlighted the significant role of peptides in pyrazine formation. Dipeptides and tripeptides have been shown to produce a higher content of pyrazines compared to free amino acids. Specifically, lysine-containing dipeptides are potent precursors for pyrazines, with the position of the lysine residue (N-terminus vs. C-terminus) affecting the final pyrazine profile.

| Precursor Model System | Major Pyrazines | Observation | Reference |

| Lysine-containing Dipeptides + Glucose | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | Higher pyrazine production than free amino acids. | |

| Lysine-containing Tripeptides + Glucose | - | Lower pyrazine production than dipeptides. |

Experimental Protocols for Studying Pyrazine Formation

The investigation of pyrazine formation pathways relies on well-defined model systems and robust analytical techniques.

Maillard Reaction Model Systems

A common approach involves heating a solution containing a specific amino acid or peptide with a reducing sugar under controlled conditions.

-

Reactants : Equal masses of a dipeptide (e.g., 100 mg) and glucose (100 mg) are mixed.

-

Solvent : The mixture is dissolved in a phosphate buffer (e.g., 10 mL of 0.2 M, pH 8.0).

-

Reaction Conditions : The solution is transferred to a sealed vial and heated in an oil bath at a specific temperature and duration (e.g., 140°C for 90 minutes).

-

Quenching : The reaction is stopped by immediate cooling in a cold-water bath.

Analytical Methodology: HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile pyrazines.

-

Sample Equilibration : Samples are equilibrated at a controlled temperature (e.g., 45°C for 20 minutes) before extraction.

-

Extraction : A SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace of the sample vial to adsorb volatile compounds (e.g., at 50°C for 30 minutes).

-

Gas Chromatography : The adsorbed compounds are thermally desorbed in the GC inlet and separated on a capillary column (e.g., DB-1701).

-

Mass Spectrometry : The separated compounds are identified and quantified using a mass selective detector.

Conclusion

The formation of pyrazines during the Maillard reaction is a complex yet fascinating area of study with significant implications for the food and pharmaceutical industries. The Strecker degradation of amino acids represents the primary pathway for their formation, with α-aminoketones serving as the critical building blocks. However, alternative mechanisms also contribute to the overall pyrazine profile. The type and structure of the amino-containing precursors, particularly the emerging importance of peptides, profoundly influence the quantitative and qualitative nature of the pyrazines produced. A thorough understanding of these formation pathways, facilitated by robust experimental and analytical methodologies, is essential for controlling and optimizing the desired flavor and aroma profiles in various applications.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of 2-Ethenylpyrazine using GC-MS and a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethenylpyrazine, also known as 2-vinylpyrazine, is a volatile organic compound belonging to the pyrazine family. It is a significant flavor and aroma component in a variety of roasted and fermented foods and beverages, including coffee, cocoa, peanuts, and beer. The characteristic nutty, roasted, and cocoa-like aroma of 2-ethenylpyrazine makes its accurate quantification crucial for quality control in the food and beverage industry. In the pharmaceutical and drug development sectors, the analysis of volatile organic compounds like 2-ethenylpyrazine can be relevant in studies related to metabolism, off-flavor characterization, and as potential biomarkers.

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile and semi-volatile compounds. When coupled with a stable isotope dilution assay (SIDA), which utilizes a deuterated internal standard such as 2-ethenylpyrazine-d3, GC-MS provides the highest level of accuracy and precision. The internal standard, being chemically identical to the analyte, co-elutes and experiences similar ionization and fragmentation, effectively compensating for variations in sample preparation, injection volume, and matrix effects.

This document provides a detailed protocol for the quantitative analysis of 2-ethenylpyrazine in various matrices using GC-MS with this compound as an internal standard.

Principle of the Method

The methodology is based on the principle of stable isotope dilution analysis. A known amount of the deuterated internal standard, this compound, is added to the sample at the beginning of the sample preparation process. The sample is then extracted to isolate the volatile and semi-volatile compounds, including both the native 2-ethenylpyrazine and the added internal standard. The extract is subsequently analyzed by GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the characteristic ions of both 2-ethenylpyrazine and this compound. By comparing the peak area ratio of the analyte to the internal standard, the concentration of 2-ethenylpyrazine in the original sample can be accurately determined.

Experimental Protocols

Reagents and Materials

-

Standards: 2-Ethenylpyrazine (≥98% purity), this compound (isotopic purity ≥98%)

-

Solvents: Dichloromethane (DCM, HPLC grade), Methanol (HPLC grade), Ultrapure water

-

Salts: Sodium chloride (analytical grade), Anhydrous sodium sulfate (analytical grade)

-

Gases: Helium (carrier gas, 99.999% purity)

-

Sample Matrices: Coffee beans, cocoa powder, or other relevant solid/liquid samples.

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of 2-ethenylpyrazine and this compound into separate 10 mL volumetric flasks. Dissolve in and dilute to the mark with methanol. Store at -20°C.

-

Working Standard Solutions: Prepare a series of calibration standards by appropriate serial dilutions of the stock solutions in dichloromethane. A typical concentration range for the calibration curve is 1-100 ng/mL of 2-ethenylpyrazine, with a constant concentration of this compound (e.g., 50 ng/mL).

Sample Preparation (Solid Matrix - e.g., Coffee Beans)

This protocol is adapted from established methods for pyrazine analysis in coffee.[1][2]

-

Grinding: Cryogenically grind the solid sample to a fine powder to ensure homogeneity.

-

Spiking: Accurately weigh 1 g of the homogenized sample into a 50 mL centrifuge tube. Spike the sample with a known amount of the this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution).

-

Extraction:

-

Add 10 mL of ultrapure water to the sample and vortex for 1 minute to create a slurry.

-

Add 10 mL of dichloromethane to the slurry.

-

Vortex vigorously for 5 minutes to ensure thorough extraction of the pyrazines into the organic phase.

-

-

Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Collection of Organic Phase: Carefully transfer the lower dichloromethane layer to a clean glass tube using a Pasteur pipette.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

-

Concentration: Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.

-

Analysis: Transfer the final extract to a GC vial for analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of pyrazines and can be used as a starting point for method development.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Injector | Split/Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Column | DB-WAX or HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Oven Program | Initial temperature 40°C, hold for 2 min, ramp to 240°C at 6°C/min, hold for 10 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Interface Temperature | 250°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Mass Spectrometer Settings (SIM/MRM)

For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode should be used to enhance sensitivity and selectivity. The selection of quantifier and qualifier ions is based on the mass spectra of 2-ethenylpyrazine and its deuterated analog.

Table 1: Proposed SIM/MRM Ions for 2-Ethenylpyrazine and this compound

| Compound | Molecular Weight | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 2-Ethenylpyrazine | 106.13 | 106 | 79, 52 |

| This compound | 109.15 | 109 | 82, 54 |

Note: The exact m/z values for the deuterated standard may vary depending on the position of the deuterium labels. These ions should be confirmed by analyzing the individual standard solutions.

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the quantifier ion of 2-ethenylpyrazine to the quantifier ion of this compound against the concentration of 2-ethenylpyrazine in the working standard solutions.

-

Linearity: The calibration curve should exhibit a linear relationship with a correlation coefficient (r²) of ≥ 0.995.

-

Quantification: Determine the concentration of 2-ethenylpyrazine in the sample extracts from the calibration curve using the measured peak area ratios.

-

Final Concentration: Calculate the final concentration of 2-ethenylpyrazine in the original sample, taking into account the initial sample weight and any dilution factors.

Method Validation

A full method validation should be performed according to established guidelines (e.g., ICH, FDA) to ensure the reliability of the results. Key validation parameters include:

-

Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Accuracy (Recovery): The closeness of the measured value to the true value. This is typically assessed by analyzing spiked samples at different concentration levels.

-

Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Quantitative Data Summary

The following table presents illustrative quantitative data that could be expected from a validated method.

Table 2: Illustrative Quantitative Performance Data

| Parameter | Value |

| Linear Range | 1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| LOD | 0.5 ng/mL |

| LOQ | 1.5 ng/mL |

| Accuracy (Recovery) | 92 - 105% |

| Precision (RSD) | < 10% |

Visualizations

Caption: Experimental workflow for the quantitative analysis of 2-Ethenylpyrazine.

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The GC-MS method utilizing a stable isotope dilution assay with this compound provides a robust, accurate, and precise approach for the quantitative analysis of 2-ethenylpyrazine in complex matrices. This detailed protocol serves as a comprehensive guide for researchers and scientists in the food, beverage, and pharmaceutical industries to implement this high-quality analytical method for quality control, research, and development purposes. Proper method validation is essential to ensure the reliability and defensibility of the generated data.

References

Application Note: Development of a Quantitative LC-MS/MS Method for 2-Ethenylpyrazine Using a Deuterated Internal Standard

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-ethenylpyrazine in complex matrices. The method utilizes a stable isotope-labeled internal standard, 2-ethenylpyrazine-d4, to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol provides a comprehensive workflow, including sample extraction, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and professionals in drug development and food chemistry.

Introduction

2-Ethenylpyrazine (also known as 2-vinylpyrazine) is a heterocyclic aromatic compound that contributes to the flavor and aroma of various food products, including coffee, roasted nuts, and baked goods.[1][2] Its presence and concentration can be indicative of the quality and processing conditions of these products. Accurate quantification of 2-ethenylpyrazine is therefore crucial for quality control and research in the food and beverage industry. While gas chromatography-mass spectrometry (GC-MS) is traditionally used for the analysis of volatile pyrazines, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust alternative, particularly for liquid samples and non-volatile derivatives.[3]

The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated analog, is essential for accurate quantification in complex matrices by LC-MS/MS.[4][5] The SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable correction of these matrix-induced variations. This application note describes a method for the analysis of 2-ethenylpyrazine using a deuterated internal standard, providing a detailed protocol for researchers to implement in their laboratories.

Experimental

Materials and Reagents

-

2-Ethenylpyrazine (≥98% purity)

-

2-Ethenylpyrazine-d4 (custom synthesis or from a specialized supplier)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

Standard Solution Preparation

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-ethenylpyrazine and 2-ethenylpyrazine-d4 in methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions are used to build the calibration curve.

Internal Standard Spiking Solution (1 µg/mL): Dilute the 2-ethenylpyrazine-d4 primary stock solution in a 50:50 mixture of acetonitrile and water.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for the analysis of analytes in a variety of matrices.

-

Homogenization: Homogenize 10 g of the sample (e.g., food product) with 10 mL of water.

-

Extraction: Transfer the homogenized sample to a 50 mL centrifuge tube. Add 10 mL of acetonitrile and the QuEChERS extraction salts.

-

Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

-

Cleanup (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and magnesium sulfate.

-

Final Extract: Vortex the d-SPE tube for 30 seconds and centrifuge at 4000 rpm for 5 minutes. Transfer the supernatant to a clean vial, spike with the internal standard solution, and dilute as necessary with the initial mobile phase conditions before injection.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions

Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

Table 3: MRM Transitions for 2-Ethenylpyrazine and Deuterated Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| 2-Ethenylpyrazine | 107.1 | 79.1 (Quantifier) | 100 | 25 | 15 |

| 107.1 | 52.1 (Qualifier) | 100 | 25 | 20 | |

| 2-Ethenylpyrazine-d4 | 111.1 | 83.1 (Quantifier) | 100 | 25 | 15 |

Note: The exact m/z values, cone voltages, and collision energies should be optimized for the specific instrument used.

Results and Data Presentation

Calibration Curve and Linearity

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Table 4: Example Calibration Curve Data for 2-Ethenylpyrazine

| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1 | 12,345 | 1,100,000 | 0.0112 |

| 5 | 61,725 | 1,150,000 | 0.0537 |

| 10 | 125,000 | 1,120,000 | 0.1116 |

| 50 | 620,000 | 1,130,000 | 0.5487 |

| 100 | 1,230,000 | 1,110,000 | 1.1081 |

| 500 | 6,150,000 | 1,140,000 | 5.3947 |

The method should demonstrate good linearity over the desired concentration range, with a correlation coefficient (r²) of >0.99.

Accuracy and Precision

The accuracy and precision of the method are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

Table 5: Example Accuracy and Precision Data for 2-Ethenylpyrazine

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |

| Low | 5 | 4.85 | 97.0 | 4.5 |

| Medium | 50 | 51.2 | 102.4 | 3.2 |

| High | 400 | 395.6 | 98.9 | 2.8 |

The acceptance criteria for accuracy are typically within ±15% (±20% for the lower limit of quantification) of the nominal concentration, and the precision should be ≤15% RSD (≤20% for LLOQ).

Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of 2-ethenylpyrazine.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of 2-ethenylpyrazine in complex matrices. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in food science, quality control, and drug development. The provided experimental protocols and data presentation guidelines offer a solid foundation for researchers to implement and validate this method in their own laboratories.

References

- 1. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pyrazine Analysis in Coffee Matrices

Introduction

Pyrazines are a critical class of volatile aromatic compounds that significantly contribute to the desirable roasted, nutty, and cocoa-like aromas of coffee. Formed primarily through the Maillard reaction during the roasting process, the qualitative and quantitative profile of pyrazines is a key indicator of coffee quality and flavor. Accurate analysis of these compounds is essential for quality control, product development, and research into the flavor chemistry of coffee. This document provides detailed application notes and experimental protocols for the sample preparation of coffee matrices for pyrazine analysis, targeting researchers, scientists, and professionals in the food and beverage industry. The following sections detail various extraction techniques, including Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE), and Solvent Extraction, coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

Key Sample Preparation Techniques

The choice of sample preparation technique is crucial for the efficient extraction and sensitive detection of pyrazines from complex coffee matrices. The most common and effective methods are detailed below.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile organic compounds from the headspace of a sample. It is particularly well-suited for analyzing the aroma profile of coffee.

Protocol: HS-SPME for Pyrazine Analysis in Ground Roasted Coffee

Materials:

-

Ground roasted coffee sample

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm)[1][2]

-

Heater-stirrer or water bath

-

GC-MS system

Procedure:

-

Weigh 0.5 g to 2 g of the ground coffee sample into a 20 mL headspace vial.[3][4]

-

For brewed coffee analysis, 6 mL of cooled and filtered coffee can be used.[5]

-

Seal the vial tightly with the screw cap.

-

Place the vial in a heater-stirrer or water bath and allow the sample to equilibrate at a specific temperature, typically between 50°C and 80°C, for 10 to 20 minutes with agitation.

-

After equilibration, expose the SPME fiber to the headspace of the vial for a set extraction time, generally ranging from 10 to 50 minutes, at the same temperature.

-

Retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes. Desorption is typically carried out at 250°C for 1 to 7 minutes.

-

Initiate the GC-MS analysis.

Workflow for HS-SPME of Pyrazines in Coffee

Caption: Workflow for HS-SPME of pyrazines in coffee.

Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE)

SBSE and its headspace variant, HSSE, are powerful pre-concentration techniques that utilize a magnetic stir bar coated with a thick layer of sorbent, typically polydimethylsiloxane (PDMS). These methods offer higher extraction efficiencies compared to SPME due to the larger volume of the sorptive phase.

Protocol: SBSE for Pyrazine Analysis in Coffee Brew

Materials:

-

Coffee brew, filtered

-

Glass vials with screw caps

-

PDMS-coated stir bar (e.g., Twister®)

-

Stir plate

-

Thermal desorption unit (TDU) coupled to a GC-MS system

Procedure:

-

Place a known volume of filtered coffee brew (e.g., 10 mL) into a glass vial.

-

Add the PDMS-coated stir bar to the vial.

-

Stir the sample at a constant speed for a defined period, typically 60 to 120 minutes, at room temperature or a slightly elevated temperature.

-

After extraction, remove the stir bar with clean forceps, gently dry it with a lint-free tissue, and place it in a glass thermal desorption tube.

-

The tube is then placed in the TDU of the GC-MS system for thermal desorption and subsequent analysis.

Protocol: HSSE for Pyrazine Analysis in Ground Coffee

Materials:

-

Ground roasted coffee

-

Headspace vials

-

PDMS-coated stir bar

-

Vial holder to suspend the stir bar in the headspace

-

Heater-stirrer

-

Thermal desorption unit (TDU) coupled to a GC-MS system

Procedure:

-

Place a known amount of ground coffee into a headspace vial.

-

Suspend the PDMS-coated stir bar in the headspace of the vial using a suitable holder.

-

Seal the vial and place it in a heater-stirrer.

-

Incubate the sample at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes) to allow the volatile pyrazines to partition into the PDMS coating.

-

After extraction, remove the stir bar and proceed with thermal desorption and GC-MS analysis as described for SBSE.

Workflow for SBSE/HSSE of Pyrazines in Coffee

Caption: Workflow for SBSE/HSSE of pyrazines in coffee.

Solvent Extraction

Solvent extraction is a classic technique for the isolation of volatile and non-volatile compounds. For pyrazine analysis in coffee, both direct solvent extraction and simultaneous distillation-extraction (SDE) can be employed. Studies have shown that water can be a superior extraction solvent compared to dichloromethane for some alkylpyrazines.

Protocol: Solvent Extraction with Dichloromethane

Materials:

-

Ground roasted coffee

-

Dichloromethane (DCM)

-

Soxhlet apparatus

-

Rotary evaporator

-

GC-MS system

Procedure:

-

Weigh approximately 15 g of ground roasted coffee and place it into a Soxhlet thimble.

-

Place the thimble in the Soxhlet extractor.

-

Add 250 mL of dichloromethane to the boiling flask.

-

Perform the extraction for 5 hours.

-

After extraction, concentrate the extract to a final volume of 3-5 mL using a rotary evaporator at 40°C.

-

Inject an aliquot of the concentrated extract into the GC-MS for analysis.

Workflow for Solvent Extraction of Pyrazines in Coffee

Caption: Workflow for solvent extraction of pyrazines in coffee.

Quantitative Data Summary

The following table summarizes the concentrations of various pyrazines found in coffee samples as reported in the literature. These values can vary significantly depending on the coffee variety, roasting degree, and analytical method used.

| Pyrazine Compound | Concentration Range (mg/kg in ground coffee) | Reference |

| 2-Methylpyrazine | Most abundant | |

| 2,5-Dimethylpyrazine | High abundance | |

| 2,6-Dimethylpyrazine | High abundance | |

| 2-Ethylpyrazine | Moderate abundance | |

| 2-Ethyl-5-methylpyrazine | Moderate abundance | |

| 2-Ethyl-6-methylpyrazine | Moderate abundance | |

| 2,3,5-Trimethylpyrazine | Moderate abundance | |

| 2,3-Dimethylpyrazine | Low concentration | |

| 2-Ethyl-3-methylpyrazine | Low concentration | |

| 2-Ethyl-3,5-dimethylpyrazine | Low concentration | |

| 2-Ethyl-3,6-dimethylpyrazine | Low concentration | |

| Total Alkylpyrazines | 82.1 - 211.6 |

Method Comparison and Recommendations

| Technique | Advantages | Disadvantages | Best Suited For |

| HS-SPME | Solvent-free, simple, sensitive, good for automation. | Fiber lifetime can be limited, competitive adsorption can occur. | Routine analysis of volatile profiles, screening large numbers of samples. |

| SBSE/HSSE | Higher recovery and sensitivity than SPME due to larger sorbent volume. | Requires thermal desorption unit, stir bars can be more expensive. | Trace analysis of volatile and semi-volatile compounds, comprehensive aroma profiling. |

| Solvent Extraction | Exhaustive extraction, can analyze a broad range of compounds (volatile and non-volatile). | Time-consuming, requires large volumes of organic solvents, potential for analyte loss during concentration. | In-depth quantitative analysis, isolation of less volatile pyrazines. |

For routine analysis of the key aroma-active pyrazines in coffee, HS-SPME is often the method of choice due to its balance of sensitivity, ease of use, and automation capabilities. For more demanding applications requiring higher sensitivity, SBSE/HSSE is recommended. Solvent extraction remains a valuable tool for comprehensive quantitative studies, although modern solvent-free techniques are often preferred for their environmental and efficiency benefits.

Conclusion

The selection of an appropriate sample preparation technique is paramount for the accurate and reliable analysis of pyrazines in coffee. This document has provided detailed protocols and workflows for HS-SPME, SBSE/HSSE, and solvent extraction. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to best suit their analytical objectives, whether for quality control, flavor research, or product development. The provided quantitative data serves as a useful benchmark for the expected concentration ranges of key pyrazines in coffee.

References

Application Notes and Protocols for Flavor Profiling in Wine Using 2-Ethenylpyrazine-d3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of key pyrazine compounds in wine, which are significant contributors to the overall flavor profile. The protocol leverages the precision of Stable Isotope Dilution Analysis (SIDA) with Gas Chromatography-Mass Spectrometry (GC-MS), proposing the use of 2-Ethenylpyrazine-d3 as a novel internal standard.

Introduction to Pyrazine Analysis in Wine

Pyrazines are a class of nitrogen-containing heterocyclic compounds that have a profound impact on the aroma of wine. They are typically associated with "green" or "vegetal" notes, such as bell pepper, asparagus, and earthy aromas. The concentration of these compounds in wine is extremely low, often in the parts-per-trillion (ng/L) range, yet they possess very low odor thresholds, making their accurate measurement crucial for quality control and flavor profiling.[1]